

An In-depth Technical Guide to 2,3,5,6-Tetramethylterephthalic Acid

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Compound of Interest

Compound Name: 2,3,5,6-tetramethylterephthalic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties of **2,3,5,6-tetramethylterephthalic acid**, a key organic compound utilized in the synthesis of advanced materials. This document collates available physicochemical data, outlines a detailed experimental protocol for its synthesis, and presents this information in a clear and accessible format for researchers and professionals in the fields of chemistry and materials science.

Chemical and Physical Properties

2,3,5,6-Tetramethylterephthalic acid, also known as durene-1,4-dicarboxylic acid, is a derivative of terephthalic acid. The presence of four methyl groups on the benzene ring significantly influences its steric and electronic properties, making it a valuable building block, particularly in the field of metal-organic frameworks (MOFs).

General and Computed Properties

The following table summarizes the key identifiers and computed physicochemical properties of **2,3,5,6-tetramethylterephthalic acid**. These values are computationally derived and provide a valuable starting point for experimental design.

Property	Value	Source
Chemical Formula	C ₁₂ H ₁₄ O ₄	[1][2]
Molecular Weight	222.24 g/mol	[1][2]
CAS Number	14458-05-0	[1]
IUPAC Name	2,3,5,6-tetramethylbenzene-1,4-dicarboxylic acid	[1]
Synonyms	Durene-1,4-dicarboxylic acid, Tetramethylterephthalic acid	[2]
XLogP3	2.4	[2]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	4	[2]
Rotatable Bond Count	2	[2]
Topological Polar Surface Area	74.6 Å ²	[2]
Heavy Atom Count	16	[2]
Complexity	253	[2]

Experimental Physical Properties

The experimental data for the physical properties of **2,3,5,6-tetramethylterephthalic acid** are limited in publicly available literature. The most consistently reported experimental property is its melting point.

Property	Value	Source
Melting Point	>300 °C	[3]
Water Solubility	Insoluble	[3]

Synthesis of 2,3,5,6-Tetramethylterephthalic Acid

A common and effective method for the synthesis of **2,3,5,6-tetramethylterephthalic acid** involves the oxidation of durene (1,2,4,5-tetramethylbenzene). A detailed experimental protocol is provided below.

Experimental Protocol: Oxidation of Durene

This protocol outlines the synthesis of **2,3,5,6-tetramethylterephthalic acid** from durene.

Materials:

- Durene
- Potassium Permanganate (KMnO_4)
- Sodium Hydroxide (NaOH)
- Hydrochloric Acid (HCl)
- Distilled Water
- Ethanol

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a solution of sodium hydroxide in water is prepared.
- **Addition of Durene:** Durene is added to the alkaline solution.
- **Oxidation:** Potassium permanganate is added portion-wise to the heated mixture. The reaction is exothermic and should be controlled by the rate of addition. The mixture is refluxed until the purple color of the permanganate disappears, indicating the completion of the oxidation.
- **Work-up:** The hot reaction mixture is filtered to remove the manganese dioxide (MnO_2) byproduct. The filter cake is washed with hot water.

- Precipitation: The filtrate is cooled and then acidified with concentrated hydrochloric acid until the pH is acidic. **2,3,5,6-tetramethylterephthalic acid** precipitates as a white solid.
- Purification: The crude product is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent, such as a mixture of ethanol and water, to yield the pure product.[3]
- Drying: The purified crystals are dried in a vacuum oven.

Spectroscopic Data

Experimental spectroscopic data for **2,3,5,6-tetramethylterephthalic acid** is not readily available in public spectral databases. For the benefit of researchers, the following section provides spectroscopic data for the parent compound, terephthalic acid.

Disclaimer: The following data is for terephthalic acid (CAS: 100-21-0) and is provided for illustrative and comparative purposes only. It does not represent the experimental data for **2,3,5,6-tetramethylterephthalic acid**.

¹H NMR of Terephthalic Acid

- Solvent: DMSO-d₆
- Chemical Shift (δ): 8.08 ppm (s, 4H, Ar-H), 13.3 ppm (br s, 2H, COOH)

¹³C NMR of Terephthalic Acid

- Solvent: DMSO-d₆
- Chemical Shift (δ): 129.5 ppm (Ar-C), 134.3 ppm (Ar-C), 166.8 ppm (C=O)

Mass Spectrometry of Terephthalic Acid

- Molecular Ion (M⁺): m/z = 166
- Major Fragments: m/z = 149, 121, 105, 77

Applications

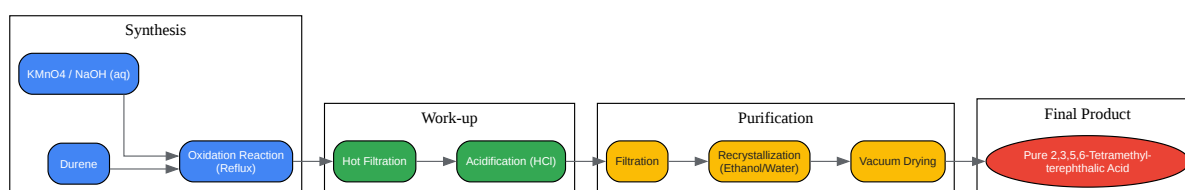
The primary application of **2,3,5,6-tetramethylterephthalic acid** is as an organic linker or ligand in the synthesis of Metal-Organic Frameworks (MOFs). The rigid structure of the terephthalic acid backbone, combined with the steric bulk of the four methyl groups, allows for the construction of porous and robust three-dimensional structures. These MOFs have potential applications in:

- Gas storage and separation
- Catalysis
- Drug delivery
- Sensing

The methyl groups can also be functionalized to introduce other chemical moieties, further expanding the potential applications of the resulting MOFs.

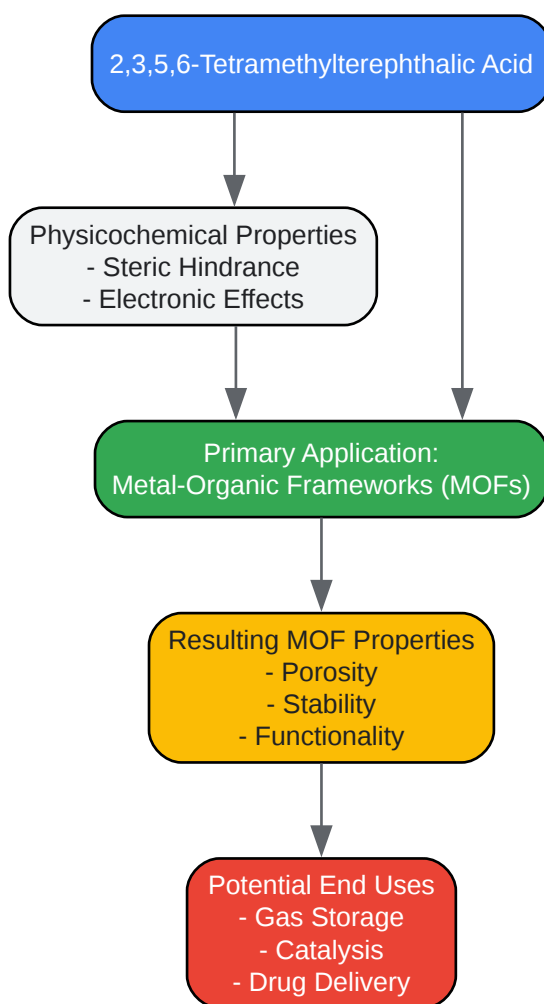
Experimental Workflows (Graphviz)

The following diagrams illustrate the key experimental workflows described in this guide.



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Caption: Synthesis workflow for **2,3,5,6-tetramethylterephthalic acid**.



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Caption: Logical relationship of properties and applications.

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References

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